molecular formula C4H7FO3S B13212539 1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride

1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride

Cat. No.: B13212539
M. Wt: 154.16 g/mol
InChI Key: XQEWRFNTSRQQQT-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₄H₇FO₃S. It is a member of the sulfonyl fluoride family, known for their unique stability and reactivity balance.

Preparation Methods

The synthesis of 1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride can be achieved through several routes. One common method involves the reaction of cyclopropane derivatives with sulfonyl fluoride reagents under mild conditions. For instance, the use of fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides . Another method includes the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .

Chemical Reactions Analysis

1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, sulfuryl fluoride gas, and phase transfer catalysts like 18-crown-6-ether . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can inactivate enzymes or modify protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

1-(Hydroxymethyl)cyclopropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides.

Properties

Molecular Formula

C4H7FO3S

Molecular Weight

154.16 g/mol

IUPAC Name

1-(hydroxymethyl)cyclopropane-1-sulfonyl fluoride

InChI

InChI=1S/C4H7FO3S/c5-9(7,8)4(3-6)1-2-4/h6H,1-3H2

InChI Key

XQEWRFNTSRQQQT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)S(=O)(=O)F

Origin of Product

United States

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